4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde
Description
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde functional group at the 5-position of the pyrazole ring. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group, which facilitates further derivatization.
Properties
IUPAC Name |
4-bromo-2-propylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIHWCLGAXHIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
The pyrazole ring is commonly constructed via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For this compound, this method involves:
Reaction Scheme 1:
$$
\text{CH}3\text{CH}2\text{CH}2\text{NHNH}2 + \text{CH}2=\text{CHCOBr} \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O} + \text{H}_2\text{O}
$$
- Mechanism: Hydrazine reacts with an α,β-unsaturated bromo-ketone (e.g., 3-bromoacrylaldehyde) under acidic conditions, forming the pyrazole ring through a tandem Michael addition-intramolecular cyclization sequence.
- Conditions: Ethanol reflux (78°C), catalytic HCl, 12–18 hours.
- Yield: 60–70% after recrystallization.
Optimization Strategies:
Vilsmeier-Haack Formylation of 4-Bromo-1-propyl-1H-pyrazole
The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 5 via electrophilic formylation:
Reaction Scheme 2:
$$
\text{4-Bromo-1-propyl-1H-pyrazole} + \text{POCl}3/\text{DMF} \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O}
$$
- Mechanism: The Vilsmeier reagent (formed from DMF and POCl$$_3$$) generates a chloroiminium ion, which electrophilically attacks the pyrazole’s C5 position. Hydrolysis yields the aldehyde.
- Conditions: Anhydrous DMF, 0–5°C, slow addition of POCl$$_3$$, followed by warming to 25°C for 6 hours.
- Yield: 75–85% after column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 6 hours |
| Solvent | Dichloromethane |
| Purification | Silica gel chromatography |
Bromination of 1-Propyl-1H-pyrazole-5-carbaldehyde
Direct bromination at position 4 is achieved using bromine or N-bromosuccinimide (NBS):
Reaction Scheme 3:
$$
\text{1-Propyl-1H-pyrazole-5-carbaldehyde} + \text{Br}2 \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O} + \text{HBr}
$$
- Mechanism: Electrophilic bromination occurs at the electron-rich C4 position due to the directing effects of the adjacent N1-propyl group.
- Conditions: Acetic acid solvent, 40°C, 4 hours.
- Yield: 50–60% with Br$$_2$$; 65–70% with NBS/azobisisobutyronitrile (AIBN).
Comparative Efficiency:
| Brominating Agent | Yield (%) | Side Products |
|---|---|---|
| Br$$_2$$ | 55 | Di-brominated species (15%) |
| NBS | 68 | <5% |
Palladium-Catalyzed Cross-Coupling for Functional Group Interconversion
Post-synthetic modification via Suzuki-Miyaura coupling enables diversification of the bromine substituent:
Reaction Scheme 4:
$$
\text{C}7\text{H}9\text{BrN}2\text{O} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}7\text{H}9\text{ArN}2\text{O} + \text{B(OH)}3
$$
- Applications: Introduces aryl/heteroaryl groups at C4 for structure-activity relationship (SAR) studies.
- Conditions: DME/H$$2$$O (3:1), K$$2$$CO$$_3$$, 80°C, 12 hours.
- Yield: 70–90% depending on boronic acid reactivity.
Critical Analysis of Methodologies
Yield and Scalability
- Cyclocondensation: Moderate yields (60–70%), limited by competing polymerization of α,β-unsaturated precursors.
- Vilsmeier-Haack: High yields (75–85%) and scalability up to 100 g with minimal byproducts.
- Bromination: NBS offers superior regioselectivity over Br$$_2$$, though cost may impede industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted pyrazole derivatives.
Oxidation: 4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-propyl-1H-pyrazole-5-methanol.
Scientific Research Applications
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-Bromo-1H-pyrazole-5-carbaldehyde ()
- Structure : Lacks the propyl group at N1, replaced by a hydrogen atom.
- Molecular Formula : C₄H₃BrN₂O (MW: 175.98 g/mol).
- Key Differences : The absence of the propyl group reduces steric hindrance and lipophilicity. This simpler derivative is often used as a precursor for synthesizing more complex pyrazole derivatives .
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Bromine at position 5, methyl group at N1, and aldehyde at position 3.
- Molecular Formula : C₅H₅BrN₂O (MW: 205.01 g/mol).
- Key Differences : Positional isomerism alters electronic properties. The methyl group (vs. propyl) shortens the alkyl chain, reducing hydrophobicity. Safety data (CAS 1211505-84-8) indicate distinct handling requirements compared to the target compound .
Pyrazole Derivatives with Bulky Substituents ()
Examples include sulfonamide- and indole-functionalized pyrazoles:
- Compound 17 (): 4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazole with a benzenesulfonamide group. Melting Point: 129–130°C. IR Data: C=O stretch at 1670 cm⁻¹.
Structural and Spectroscopic Comparisons
Structural Validation and Crystallography
- Tools like SHELX and ORTEP-3 () are critical for determining crystal structures of pyrazole derivatives. For example, compound 17’s crystal structure (m.p. 129–130°C) was likely validated using such software .
- Structure validation protocols () ensure accuracy in reported bond lengths and angles, particularly for bromine- and aldehyde-containing compounds .
Biological Activity
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a bromine atom at the 4th position, a propyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.
Synthesis
The synthesis typically involves bromination of 1-propyl-1H-pyrazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. The reaction conditions are generally mild, allowing for effective production with high purity through techniques such as recrystallization or column chromatography .
Antimicrobial Activity
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated broad-spectrum antibacterial and antifungal activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 4-Bromo-1-propyl-1H-pyrazole | Antibacterial | 15 |
| 4-Bromo-1-propyl-1H-pyrazole | Antifungal | 20 |
| Celecoxib (reference) | Antibacterial | 10 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-propyl-1H-pyrazole | A549 | 26 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | NCI-H460 | 42.30 |
The compound has shown promising results against multiple cancer cell lines, including MCF7 and SF-268, with growth inhibition values indicating its potential as an anticancer agent .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of tumor growth or microbial proliferation .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Properties : A study evaluated the effects of various pyrazole compounds on lung cancer cell lines, demonstrating that certain derivatives exhibited significant inhibition of cell growth and induction of apoptosis .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria, showing that some compounds could effectively lower bacterial counts in vitro .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde?
The synthesis typically involves cyclization of hydrazine derivatives with brominated ketones, followed by formylation. The Vilsmeier-Haack reaction is widely used for introducing the aldehyde group, employing POCl₃ and DMF under controlled conditions . For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method, which can be adapted for the target compound by substituting the aryl group with a propyl chain . Post-synthesis purification via column chromatography and recrystallization ensures high purity.
Q. How is the structure of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H NMR identifies protons (e.g., aldehyde proton at δ ~9.8–10.2 ppm), while ¹³C NMR confirms carbonyl carbons (~190 ppm) .
- IR : The aldehyde C=O stretch appears at ~1685–1690 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ for C₈H₁₀BrN₂O: 253.0). Single-crystal X-ray diffraction, as used for 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, provides definitive structural proof .
Q. What are the key applications of this compound in medicinal chemistry?
Pyrazole carbaldehydes serve as scaffolds for bioactive molecules. The bromo group enhances electrophilicity for cross-coupling reactions, while the aldehyde enables Schiff base formation. Derivatives of similar compounds, such as 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, exhibit anticancer and anti-inflammatory properties .
Advanced Research Questions
Q. How can researchers optimize the yield in multi-step syntheses?
- Reaction Conditions : Adjust POCl₃/DMF ratios and temperature during formylation to minimize side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Employ gradient HPLC to separate intermediates, as demonstrated in the synthesis of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
Q. What strategies resolve contradictory spectroscopic data during characterization?
Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D NMR : HSQC and COSY correlate ambiguous signals, resolving overlaps .
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric forms.
- Comparative Analysis : Cross-reference with structurally analogous compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
Q. How to design derivatives for enhanced bioactivity?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br) at position 4 to stabilize reactive intermediates.
- N-Alkyl Chain Modulation : Vary the propyl group to improve lipophilicity and target binding.
- Docking Studies : Predict interactions with biological targets (e.g., kinase enzymes) using software like AutoDock, as applied to pyrazolo[3,4-c]pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
